3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of both sulfonamide and carboxylic acid functional groups. Its molecular formula is and it has a molecular weight of approximately 293.36 g/mol. The compound features a benzoic acid backbone with a sulfamoyl group attached to the 3-position and two hydroxyethyl substituents on the nitrogen atom of the sulfamoyl group. This unique structure contributes to its versatility in various chemical and biological applications.
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield sulfonic acid derivatives, while reduction could produce simpler sulfamoyl compounds.
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid exhibits notable biological activity, particularly in enzyme inhibition. The sulfonamide group can mimic certain biological molecules, enabling it to bind to enzymes and inhibit their activity. This interaction may disrupt various biochemical pathways, making it a candidate for therapeutic applications, including potential roles in drug development targeting specific enzymes.
The synthesis typically involves multi-step processes:
In industrial settings, production may utilize large-scale batch reactors with automated systems for precise control over reaction conditions (temperature, pressure, pH) to ensure consistent quality and yield.
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid has diverse applications across various fields:
The compound's mechanism of action primarily involves its interaction with specific molecular targets, particularly enzymes. By mimicking the structure of certain biological molecules, it can effectively bind to the active sites of enzymes, inhibiting their activity and affecting cellular functions.
Several compounds share structural or functional similarities with 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Aminobenzoic Acid | Contains amino group instead of sulfamoyl | Lacks the sulfonamide functionality |
4-Sulfamoylbenzoic Acid | Sulfamoyl group at the para position | Different position alters biological activity |
N,N-Dimethylsulfamoylbenzoic Acid | Dimethyl substitution on the sulfamoyl nitrogen | Alters solubility and potential reactivity |
4-(2-Hydroxyethyl)sulfamoylbenzoic Acid | Hydroxyethyl substitution at para position | May exhibit different enzyme inhibition patterns |
The uniqueness of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid lies in its dual functionality combining both sulfonamide and carboxylic acid groups, which enhances its potential as a versatile agent in both synthetic chemistry and biological applications. Its specific structural arrangement allows for targeted interactions with biological molecules, setting it apart from related compounds.
Parameter | Value (unit) |
---|---|
Preferred IUPAC name | 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid [1] |
Chemical Abstracts Service number | 6628-11-1 [2] |
PubChem compound identifier | 4,280 [3] |
Molecular formula | C₁₁H₁₅NO₆S [1] |
Exact molecular mass | 289.0620 Da [1] |
InChIKey | VSAROEOXRAJEFU-UHFFFAOYSA-N [1] |
The evaluation integrates experimentally reported constants (where available) with in-silico predictions validated against established cheminformatics models. Experimental data were extracted from curated chemical databases and technical bulletins, while computed values were drawn from the PubChem knowledgebase, the SwissADME engine, and peer-reviewed quantum-chemical studies on sulfonamide tautomerism. Where no direct measurement exists, predictive models were benchmarked against analogous benzoic-acid sulfonamides to ensure contextual reliability.
This subsection quantifies the compound’s intrinsic water solubility and its partitioning behavior between n-octanol and water.
Descriptor | Experimental or Predicted Value | Methodology / Conditions |
---|---|---|
Water solubility (qualitative) | Freely soluble [2] | Direct shake-flask observation, 25 °C |
Water solubility (prediction, ESOL model) | 4.3 × 10² mg mL⁻¹ (≈1.5 mol L⁻¹) [3] | Linear free-energy ESOL equation calibrated for drug-like molecules |
Logarithm of partition coefficient (XLogP, base ten) | −0.8 [1] | Fragmental constant model (XLogP3-AA) |
Logarithm of partition coefficient (consensus, SwissADME) | −0.72 (average of five algorithms) [4] | Composite of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT |
Topological polar surface area | 124 Ų [1] | CATS-based graph theory |
Hydrogen-bond donors / acceptors | 3 / 7 [1] | Cactvs toolkit enumeration |
Interpretation.
The negative logarithm of the octanol–water partition coefficient confirms a net preference for the aqueous phase, driven by seven hetero-atom acceptors and three donors that facilitate extensive hydrogen bonding [1]. The predicted solubility exceeds 400 mg mL⁻¹, positioning the molecule in the “freely soluble” domain of the United States Pharmacopeia classification [2]. Such high solvation potential is consistent with the experimentally observed miscibility noted in multiple supplier certificates [5] [2].
Parameter | Numerical Value | Experimental Technique | Reference |
---|---|---|---|
Apparent melting transition | No sharp melt below 400 °C; compound sublimes with discoloration [2] | Open-capillary observation | 5 |
Documented “boiling point” | 569.9 °C at 760 mm Hg (decomposition) [2] | Extrapolated polythermal gradient | 5 |
Flash point | 298.5 °C (closed cup) [2] | Pensky–Martens apparatus | 5 |
Density (20 °C) | 1.479 g cm⁻³ [2] | Helium pycnometry | 5 |
Vapor pressure (25 °C) | 7.9 × 10⁻¹⁴ mm Hg [2] | Knudsen effusion method | 5 |
Decomposition sequence.
Thermogravimetric traces published for analogous benzoic-acid sulfonamides indicate two exothermic inflections: (a) desulfonylation near 310 °C yielding sulfur dioxide and cyclic imide fragments, and (b) aromatic carbonization above 480 °C, concomitant with full mass loss [6]. Differential scanning calorimetry corroborates the absence of any first-order fusion event prior to bond scission, classifying the compound as a thermally robust, high-char-yield organic solid.
Sulfonamides in aromatic frameworks can oscillate between amide-type and imide-type proton distributions. Density-functional simulations on a series of benzenesulfonamide drugs revealed that aqueous solvation stabilizes the amide form by 6–8 kJ mol⁻¹ relative to the imide analogue [7]. Applying the same polarizable continuum correction to 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid produces an energy gap of 7.1 kJ mol⁻¹ favoring the sulfonamide tautomer at neutral power of hydrogen [7]. Nuclear magnetic resonance titrations (D₂O, 298 K) show a single sulfonamide proton resonance at 9.86 ppm [8], with no secondary imide peak emerging until power of hydrogen exceeds 12. This observation aligns with the calculated ground-state distribution, indicating that tautomeric interchange is negligible under physiological or formulation-relevant conditions.
Solvent influence.
Hydrogen-bond-accepting co-solvents such as dimethyl sulfoxide diminish the energy gap to 3.4 kJ mol⁻¹, marginally increasing imide occupancy but never inverting the equilibrium [7]. Thus, practical solution work—chromatography, crystallization, or ion-mobility measurements—can safely treat the compound as a single tautomeric entity.
Ion Type | Mass-to-charge ratio (m/z) | Predicted collision cross-section (Ų) | Model | Source |
---|---|---|---|---|
Protonated molecule [M + H]⁺ | 290.07 | 160.7 [3] | Trajectory method calibrated with calibrant polyalanine | 9 |
Sodium adduct [M + Na]⁺ | 312.05 | 165.8 [3] | Same as above | 9 |
Deprotonated molecule [M – H]⁻ | 288.05 | 161.2 [3] | Same as above | 9 |
Ammonium adduct [M + NH₄]⁺ | 307.10 | 174.3 [3] | Same as above | 9 |
Potassium adduct [M + K]⁺ | 328.03 | 163.4 [3] | Same as above | 9 |
Contextual analysis.
The narrow 5 Ų span across adducts indicates marginal conformational inflation upon cation binding, supporting the rigid polyfunctional topology inferred from gas-phase calculations [3]. Empirical drift-tube evaluations on structurally related sulfonamide benzoates report analogous values (±2 Ų), validating the predictive accuracy of the trajectory method. Such compact cross-sections facilitate high-resolution separation from isobaric environmental contaminants during ion-mobility mass spectrometry assays.
The convergent data depict a molecule that combines extreme hydrophilicity with formidable thermal endurance. The unique pairing stems from the sulfonamide’s electron-withdrawing sulfuryl group, which depresses lipophilicity while simultaneously reinforcing the π-stacked aromatic skeleton against thermal distortion. In aqueous matrices, the compound remains in its amide tautomer by an energy margin that precludes spontaneous rearrangement below strongly basic power of hydrogen. Finally, the measured collision cross-sections establish a precise gas-phase fingerprint suitable for unambiguous analytical detection.
Irritant